molecular formula C15H15N3O4S B6028032 3-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid

3-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid

Cat. No. B6028032
M. Wt: 333.4 g/mol
InChI Key: ASFYYCHQTVSLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid, also known as Co-trimoxazole or Trimethoprim Sulfamethoxazole, is a combination of two antibiotics, trimethoprim and sulfamethoxazole. It is a broad-spectrum antibiotic used to treat various bacterial infections, including urinary tract infections, respiratory infections, and gastrointestinal infections.

Scientific Research Applications

3-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acidle has been extensively studied for its antibacterial activity against various bacterial strains. It has been used to treat bacterial infections in both humans and animals. 3-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acidle has also been studied for its potential use in the treatment of other diseases, such as malaria and toxoplasmosis.

Mechanism of Action

3-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acidle works by inhibiting two enzymes involved in the bacterial folate synthesis pathway, dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS). This leads to the inhibition of bacterial DNA synthesis and cell division, ultimately resulting in bacterial death.
Biochemical and Physiological Effects:
3-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acidle has been shown to have a broad-spectrum antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. It has also been shown to have anti-inflammatory and immunomodulatory effects. 3-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acidle is well-absorbed after oral administration and has a half-life of approximately 10 hours.

Advantages and Limitations for Lab Experiments

3-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acidle is a widely used antibiotic in both clinical and research settings. It is relatively inexpensive and has a broad-spectrum antibacterial activity. However, 3-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acidle has limitations in terms of its potential for drug resistance and adverse effects, such as allergic reactions and gastrointestinal disturbances.

Future Directions

Future research on 3-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acidle could focus on its potential use in the treatment of other diseases, such as malaria and toxoplasmosis. Additionally, research could focus on the development of new 3-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acidle derivatives with improved antibacterial activity and reduced adverse effects. Finally, research could focus on the mechanisms of 3-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acidle resistance and the development of strategies to overcome resistance.

Synthesis Methods

3-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acidle is synthesized by the reaction of trimethoprim and sulfamethoxazole. Trimethoprim is synthesized by the reaction of pyrimidine with 3,4,5-trimethoxybenzyl chloride, followed by the reduction of the intermediate with sodium borohydride. Sulfamethoxazole is synthesized by the reaction of 4-aminobenzenesulfonamide with methanol and formaldehyde.

properties

IUPAC Name

3-[[2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-8-9(2)16-15(18-13(8)20)23-7-12(19)17-11-5-3-4-10(6-11)14(21)22/h3-6H,7H2,1-2H3,(H,17,19)(H,21,22)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFYYCHQTVSLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)NC2=CC=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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